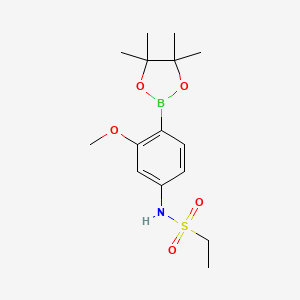
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a sulfonamide group attached to a benzene ring The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide typically involves the introduction of the trifluoromethyl group onto a benzene ring, followed by the addition of the hydroxy and sulfonamide groups. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, in the presence of a catalyst to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, which are optimized for high yield and efficiency. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize waste. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product specifications .
化学反応の分析
Types of Reactions
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the sulfonamide group can produce an amine derivative .
科学的研究の応用
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
作用機序
The mechanism of action of 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and sulfonamide groups can also contribute to the compound’s overall reactivity and interaction with biological molecules. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-(trifluoromethyl)quinoline: Another compound with a trifluoromethyl group and hydroxy group, but with a quinoline ring structure.
4-Hydroxy-2-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a benzene ring.
4-Hydroxy-N,N-dimethyl-benzenesulfonamide: Lacks the trifluoromethyl group, making it less electron-withdrawing.
Uniqueness
The presence of the trifluoromethyl group in 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide imparts unique electronic properties that can enhance its reactivity and binding affinity in various applications. This makes it distinct from other similar compounds that lack this group or have different ring structures .
特性
分子式 |
C9H10F3NO3S |
|---|---|
分子量 |
269.24 g/mol |
IUPAC名 |
4-hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10F3NO3S/c1-13(2)17(15,16)8-4-3-6(14)5-7(8)9(10,11)12/h3-5,14H,1-2H3 |
InChIキー |
LCDAEJLQIVGBJG-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
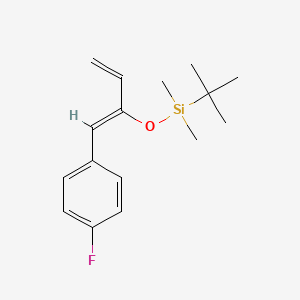
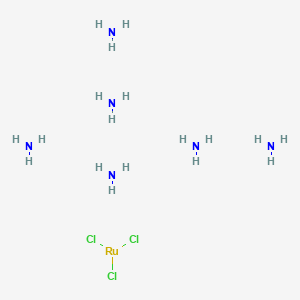
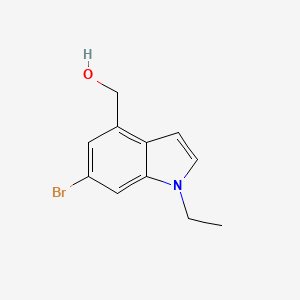

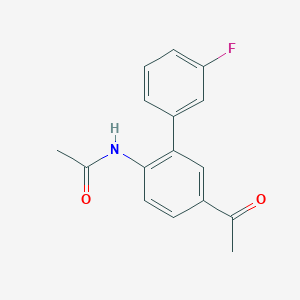
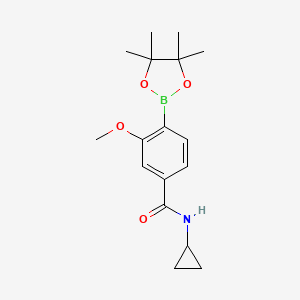
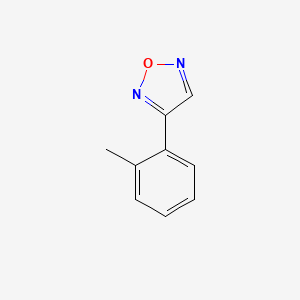
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)

![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
